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Compound of Interest

Compound Name: Fmoc-Orn(Dde)-OH

Cat. No.: B557038

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical
data for No-Fmoc-Nod-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-ornithine (Fmoc-
Orn(Dde)-OH), a critical building block in solid-phase peptide synthesis. The strategic use of
the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the a-amino group and the 1-(4,4-
dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the d-amino group allows for
orthogonal deprotection strategies, enabling the synthesis of complex and modified peptides.
This document outlines the expected spectroscopic data (Nuclear Magnetic Resonance,
Infrared Spectroscopy, and Mass Spectrometry) and provides detailed experimental protocols
for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic
analyses of Fmoc-Orn(Dde)-OH. These values are based on the known chemical structure
and typical spectroscopic behavior of the constituent functional groups.

Table 1: *H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b557038?utm_src=pdf-interest
https://www.benchchem.com/product/b557038?utm_src=pdf-body
https://www.benchchem.com/product/b557038?utm_src=pdf-body
https://www.benchchem.com/product/b557038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~7.77-7.75 d 2H Aromatic CH (Fmoc)
~7.65-7.63 d 2H Aromatic CH (Fmoc)
~7.42-7.38 t 2H Aromatic CH (Fmoc)
~7.33-7.29 t 2H Aromatic CH (Fmoc)
~5.30 d 1H o-CH

~4.40-4.20 m 3H Fmoc-CH, Fmoc-CH:
~3.20 m 2H 0-CH2

~2.40 S 4H Dde-CH:2

~2.05 S 3H Dde-CHs

~1.90-1.70 m 2H 3-CH:z

~1.60-1.40 m 2H y-CH2

~1.05 s 6H Dde-C(CHs)2

Table 2: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Chemical Shift (8) ppm Assignment
~174.0 Carbonyl C (Carboxylic Acid)
~160.0 Carbonyl C (Dde)
~156.5 Carbonyl C (Fmoc)
~143.8 Aromatic C (Fmoc)
~141.3 Aromatic C (Fmoc)
~127.8 Aromatic CH (Fmoc)
~127.1 Aromatic CH (Fmoc)
~125.1 Aromatic CH (Fmoc)
~120.0 Aromatic CH (Fmoc)
~107.0 Vinylic C (Dde)
~67.0 Fmoc-CH:z

~54.0 a-CH

~50.0 Dde-CH:

~47.2 Fmoc-CH

~39.0 0-CH2

~31.0 Dde-C(CHs)2

~29.0 B-CH:2

~28.0 y-CH:

~27.0 Dde-C(CHs)2

~18.0 Dde-CHs

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3300-2500 Broad O-H stretch (Carboxylic Acid)

~3300 Medium N-H stretch (Amide)

~3060-3040 Weak Aromatic C-H stretch

~2960-2850 Medium Aliphatic C-H stretch

1710 Strong C=0 stretch (Carboxylic Acid
and Fmoc Urethane)

~1650 Strong C=0 stretch (Dde and Amide 1)

~1530 Strong N-H bend (Amide II)

~1450, 1380 Medium C-H bend (Aliphatic)

~1230 Strong C-N stretch

760, 740 Strong Aromatic C-H out-of-plane

bend

Table 4: Mass Spectrometry Data

Parameter

Value

Molecular Formula

C30H34N206[1][2][3]

Molecular Weight 518.60 g/mol [1][2][3]
Monoisotopic Mass 518.2417 Da
Expected m/z [M+H]* 519.2495

Expected m/z [M+Na]* 541.2314

Expected m/z [M-H]~ 517.2342

Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of Fmoc-Orn(Dde)-OH are provided
below. These protocols are generalized and may require optimization based on the specific
instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of Fmoc-Orn(Dde)-OH.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds). Complete dissolution is crucial for high-resolution spectra.

o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:
o Instrument: 400 MHz (or higher) NMR spectrometer.
o Temperature: 298 K.
o Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: 0-12 ppm.

o Referencing: The residual solvent peak is used as an internal standard (e.g., CDCIs at
7.26 ppm).

e 13C NMR Acquisition:
o Instrument: 400 MHz (or higher) NMR spectrometer.
o Temperature: 298 K.

o Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30").
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Number of Scans: 1024-4096, due to the low natural abundance of 13C.

[e]

(¢]

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0-220 ppm.

Referencing: The solvent peak is used as an internal standard (e.g., CDCls at 77.16 ppm).

[¢]

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid Fmoc-Orn(Dde)-OH sample directly onto the ATR
crystal.

o Apply consistent pressure using the ATR pressure arm to ensure good contact between
the sample and the crystal.

o Data Acquisition:
o Instrument: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the clean, empty ATR crystal should be collected
before analyzing the sample.

Mass Spectrometry (MS)

e Sample Preparation:
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o Prepare a dilute solution of Fmoc-Orn(Dde)-OH (approximately 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture of these with water.

o A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be
added to the solvent to promote ionization, depending on the desired ion mode (positive or
negative).

o Data Acquisition (Electrospray lonization - ESI):

o Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an
ESI source.

o lonization Mode: Positive or negative ion mode.

o Infusion: The sample solution can be directly infused into the mass spectrometer or
introduced via liquid chromatography (LC-MS).

o Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 100-1000).
o Capillary Voltage: Typically 3-4 kV.
o Nebulizing Gas: Nitrogen is commonly used.

o Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peaks and
any significant fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic
characterization of Fmoc-Orn(Dde)-OH.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Analytical Characterization of Fmoc-
Orn(Dde)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557038#spectroscopic-data-nmr-ir-mass-spec-for-
fmoc-orn-dde-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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